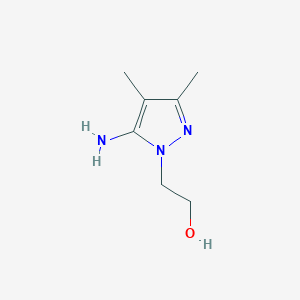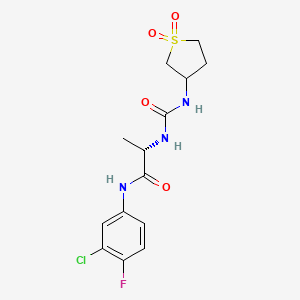![molecular formula C11H19NO B1519682 3-tert-ブチル-3-アザビシクロ[3.2.1]オクタン-8-オン CAS No. 1087789-17-0](/img/structure/B1519682.png)
3-tert-ブチル-3-アザビシクロ[3.2.1]オクタン-8-オン
概要
説明
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one is a complex organic compound with the molecular formula C11H19NO and a molecular weight of 181.28 g/mol
科学的研究の応用
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of 3-Tert-butyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Tert-butyl-3-azabicyclo[32The compound’s structure suggests that it may interact with its targets in a manner similar to other tropane alkaloids .
Biochemical Pathways
The specific biochemical pathways affected by 3-Tert-butyl-3-azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Tert-butyl-3-azabicyclo[32The compound’s structural similarity to tropane alkaloids suggests it may have similar effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Tert-butyl-3-azabicyclo[32It is known that the endo stereochemistry of similar compounds is crucial for controlling the spatial arrangement of substituents in the final product .
生化学分析
Biochemical Properties
The compound interacts with several biomolecules, including enzymes and proteins. Its role in biochemical reactions is significant, affecting cellular processes and signaling pathways. The stereochemistry of this bicyclic scaffold plays a crucial role in its biological activity .
Cellular Effects
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one: influences cell function by modulating gene expression, cellular metabolism, and signaling pathways. It may impact various cell types, and its effects can vary depending on the context .
Molecular Mechanism
At the molecular level, this compound likely exerts its effects through binding interactions with specific biomolecules. Enzyme inhibition or activation, as well as changes in gene expression, contribute to its overall mechanism of action .
Temporal Effects in Laboratory Settings
Laboratory studies reveal insights into the stability, degradation, and long-term effects of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one . Researchers observe how its effects evolve over time in in vitro and in vivo experiments .
Dosage Effects in Animal Models
In animal studies, varying dosages of the compound yield different outcomes. Threshold effects, toxicity, and adverse reactions at high doses are essential considerations when assessing its safety and efficacy .
Metabolic Pathways
The compound participates in specific metabolic pathways, interacting with enzymes and cofactors. Understanding its impact on metabolic flux and metabolite levels is crucial for unraveling its biological effects .
Transport and Distribution
Within cells and tissues, 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one relies on transporters and binding proteins for distribution. Localization and accumulation patterns provide insights into its cellular behavior .
Subcellular Localization
The compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications guide it to specific compartments or organelles within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-3-azabicyclo[32. Common synthetic routes include:
Ring-Closing Metathesis (RCM): This method involves the formation of the bicyclic core through the metathesis reaction of a diene precursor.
Reduction and Functionalization:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxime or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and oxidizing agents like chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oximes and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different functional groups.
類似化合物との比較
3-tert-butyl-3-azabicyclo[3.2.1]octane-8-ol
3-tert-butyl-3-azabicyclo[3.2.1]octane-8-carboxylate
3-tert-butyl-3-azabicyclo[3.2.1]octane-8-ylidenehydroxylamine
Uniqueness: 3-tert-butyl-3-azabicyclo[32
This comprehensive overview provides a detailed understanding of 3-tert-butyl-3-azabicyclo[321]octan-8-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-11(2,3)12-6-8-4-5-9(7-12)10(8)13/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNZYHJGBWFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC2CCC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087789-17-0 | |
| Record name | 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


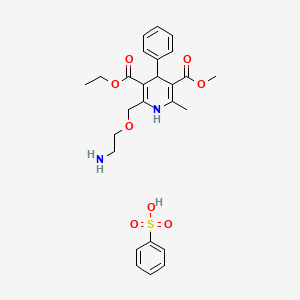
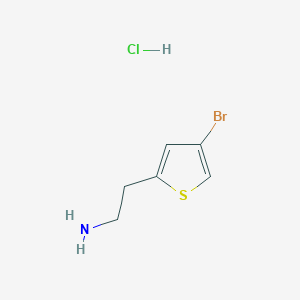
![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)
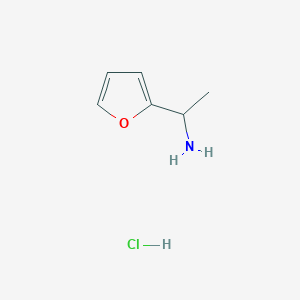
![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)
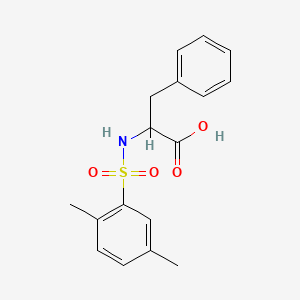
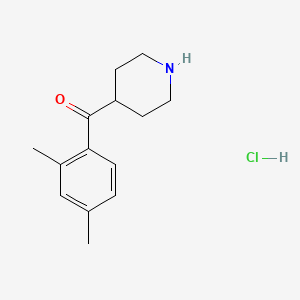
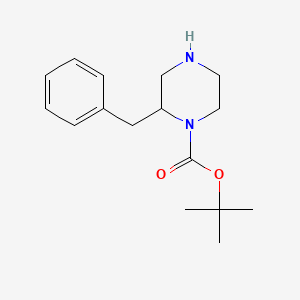
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B1519614.png)
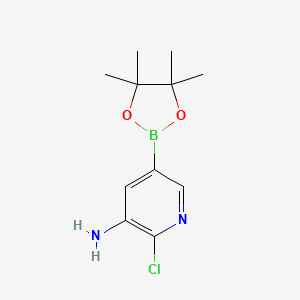
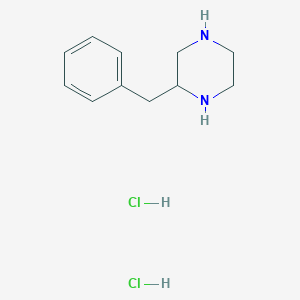
![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)
